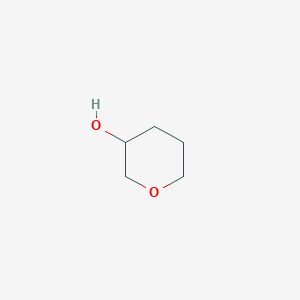

tetrahydro-2H-pyran-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLTOUYJMTTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482680 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-84-2 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (R)-tetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral molecule (R)-tetrahydro-2H-pyran-3-ol. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical characteristics of this compound. All quantitative data is presented in a structured format for clarity and ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physical Properties

(R)-tetrahydro-2H-pyran-3-ol, a heterocyclic alcohol, exists as a colorless liquid at room temperature.[1] Its core physical properties are summarized in the table below. It is important to note that while some data is available for the specific (R)-enantiomer, other properties have been reported for the racemic mixture, tetrahydro-2H-pyran-3-ol. Enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, but they exhibit opposite optical rotation.[2][3]

| Property | Value | Notes |

| Molecular Formula | C₅H₁₀O₂ | [1][4] |

| Molar Mass | 102.13 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 189.4 °C at 760 mmHg | For the racemic mixture.[2] |

| 90 °C at 20 Torr | For the (R)-enantiomer.[4] | |

| 88 °C at 18 Torr | For the racemic mixture.[5] | |

| Density | 1.081 g/cm³ | For the racemic mixture.[2] |

| 1.080 ± 0.06 g/cm³ | Predicted value for the (R)-enantiomer.[4] | |

| Refractive Index (n_D) | 1.468 | For the racemic mixture.[2] |

| pKa | 14.49 ± 0.20 | Predicted value.[6] |

| Melting Point | Not available | |

| Specific Rotation ([α]D) | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (R)-tetrahydro-2H-pyran-3-ol are not extensively published. However, this section outlines the standard methodologies that are typically employed for the measurement of these key characteristics for organic compounds.

Boiling Point Determination

The boiling point of an organic liquid can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[7]

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a fusion tube.[8] A capillary tube, sealed at one end, is then placed (sealed end up) inside the fusion tube containing the sample.[8][9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10] This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as paraffin (B1166041) oil.[6]

-

Heating: The Thiele tube is heated gently and uniformly.[10] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Measurement: The temperature at which a rapid and continuous stream of bubbles is observed is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] For accuracy, it is also recommended to record the barometric pressure.[9]

Refractive Index Measurement

The refractive index of a liquid is typically measured using an Abbe refractometer.[11]

Procedure using an Abbe Refractometer:

-

Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.[12]

-

Sample Application: A few drops of the sample liquid are placed on the clean, dry prism surface of the refractometer.[11]

-

Measurement: The prisms are closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.[12] Any color fringing is removed using the dispersion compensator.[11]

-

Reading: The refractive index is then read directly from the instrument's scale.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Solubility Determination

The solubility of an organic compound is assessed by observing its behavior when mixed with various solvents.

General Procedure:

-

Sample and Solvent: A small, measured amount of the compound (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.[14]

-

Addition of Solvent: A specific volume of the solvent (e.g., 3 mL) is added in portions to the test tube.[14]

-

Observation: The mixture is shaken vigorously after each addition, and the solubility is observed.[15] The compound is classified as soluble if it forms a homogeneous solution with the solvent.

-

Solvent Series: This process is repeated with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, and 5% aqueous hydrochloric acid, to determine the solubility profile of the compound.[14]

Logical Workflow for Physical Property Determination

The determination of the physical properties of a novel or uncharacterized compound like (R)-tetrahydro-2H-pyran-3-ol follows a logical progression. This workflow ensures that sufficient data is collected to accurately identify and characterize the substance.

This diagram illustrates the typical workflow for characterizing a chemical compound. Starting with synthesis and purification, the process moves to the determination of basic physical constants and solubility, culminating in the compilation of a comprehensive data sheet.

References

- 1. Tetrahydropyran (CAS 142-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2 | CID 12256034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cajmns.casjournal.org [cajmns.casjournal.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. - UCL Discovery [discovery.ucl.ac.uk]

- 10. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- [webbook.nist.gov]

- 12. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 13. (3R,6S)-2,2,6-Trimethyl-6-vinylthis compound [webbook.nist.gov]

- 14. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-ol: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its stereodefined structure serves as a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, and spectroscopic characterization of (S)-tetrahydro-2H-pyran-3-ol. Furthermore, it delves into its emerging role in drug development, with a particular focus on its application as a scaffold for Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in the field.

Chemical Structure and Properties

(S)-tetrahydro-2H-pyran-3-ol is a saturated heterocyclic alcohol. The core of the molecule is a six-membered tetrahydropyran (B127337) ring, with a hydroxyl group at the C3 position. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

Caption: 2D structure of (S)-tetrahydro-2H-pyran-3-ol.

Table 1: Physicochemical Properties of Tetrahydro-2H-pyran-3-ol

| Property | Value | Reference(s) |

| Molecular Formula | C5H10O2 | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 72886-97-6 ((S)-enantiomer) | [1] |

| Appearance | Colorless liquid | |

| Density | 1.081 g/cm³ | |

| Boiling Point | 189.4 °C at 760 mmHg | |

| pKa | 14.49 ± 0.20 |

Synthesis of (S)-tetrahydro-2H-pyran-3-ol

The enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone precursor or synthesis from a chiral pool starting material like L-glutamic acid.

Experimental Protocol: Asymmetric Enzymatic Reduction

This protocol is adapted from methodologies for the synthesis of similar chiral 3-hydroxytetrahydropyrans and offers high enantioselectivity.

Workflow for Asymmetric Enzymatic Reduction:

Caption: General workflow for the asymmetric enzymatic reduction.

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Ketoreductase (KRED) enzyme

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), reduced form (NADPH)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled reaction vessel, dissolve D-glucose in phosphate buffer.

-

Add NADP+ and the ketoreductase and glucose dehydrogenase enzymes to the solution and stir until fully dissolved.

-

Add dihydro-2H-pyran-3(4H)-one to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) and pH, with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC or GC).

-

Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to obtain enantiomerically pure (S)-tetrahydro-2H-pyran-3-ol.

Table 2: Representative Quantitative Data for Asymmetric Enzymatic Reduction of a Tetrahydropyranone Derivative

| Parameter | Value |

| Yield | >95% |

| Enantiomeric Excess (ee) | >99% |

Note: This data is for a closely related tetrahydropyranone and serves as a representative example of the efficacy of this method.

Synthesis from L-Glutamic Acid

While detailed, step-by-step public protocols are scarce, the synthesis of (S)-tetrahydro-2H-pyran-3-ol from the chiral pool starting material L-glutamic acid has been reported. This multi-step synthesis leverages the inherent chirality of the starting material to produce the desired enantiomer. A generalized workflow is presented below.

Logical Workflow for Synthesis from L-Glutamic Acid:

Caption: A plausible synthetic route from L-glutamic acid.

Spectroscopic Data

Table 3: Representative Spectroscopic Data for this compound and Related Compounds

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals in the range of 1.5-4.0 ppm, corresponding to the methylene (B1212753) and methine protons of the tetrahydropyran ring and the hydroxyl proton. |

| ¹³C NMR | Peaks typically observed between 20-70 ppm, corresponding to the sp³ hybridized carbons of the ring. |

| FTIR (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ (O-H stretch), and C-H stretching vibrations around 2850-2950 cm⁻¹. |

| Mass Spec (m/z) | A molecular ion peak (M+) and characteristic fragmentation patterns including the loss of water and ring cleavage products. |

Applications in Drug Development: CRF1 Receptor Antagonism

The tetrahydropyran motif is a key pharmacophore in a number of drug candidates. (S)-tetrahydro-2H-pyran-3-ol and its derivatives have shown promise as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system plays a central role in the body's response to stress, and dysregulation of this system is implicated in anxiety, depression, and other stress-related disorders.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately mediates the physiological and behavioral responses to stress.

CRF1 Receptor Signaling Pathway Diagram:

Caption: Antagonists block CRF binding to the CRF1 receptor.

Experimental Workflow for Drug Discovery

The development of novel CRF1 receptor antagonists based on the (S)-tetrahydro-2H-pyran-3-ol scaffold typically follows a structured drug discovery workflow.

Drug Discovery Workflow:

Caption: Iterative process of CRF1 antagonist development.

Conclusion

(S)-tetrahydro-2H-pyran-3-ol is a stereochemically defined building block with significant potential in the synthesis of novel therapeutic agents. Its efficient and enantioselective synthesis is a key enabling step for its broader application. The role of tetrahydropyran-containing molecules as CRF1 receptor antagonists highlights a promising avenue for the development of new treatments for stress-related psychiatric disorders. This technical guide provides a foundational resource for researchers to further explore the chemistry and therapeutic potential of this versatile chiral molecule.

References

tetrahydro-2H-pyran-3-ol CAS number lookup

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ol

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound utilized as a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a saturated heterocyclic alcohol. It exists as a racemic mixture and as individual enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Isomer/Mixture | CAS Number |

| Racemic this compound | 19752-84-2[1][2] |

| (R)-Tetrahydro-2H-pyran-3-ol | 100937-76-6 |

| (S)-Tetrahydro-2H-pyran-3-ol | 72886-97-6[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [3] |

| Appearance | Colorless liquid |

| Density | 1.081 g/cm³ |

| Boiling Point | 88 °C @ 18 Torr |

| pKa | 14.49 ± 0.20 (Predicted) |

Table 3: Predicted and Representative Spectral Data

| Spectrum Type | Expected Features |

| ¹H NMR | ~1.4-2.0 ppm (m) : Protons on C4 and C5. ~3.2-4.0 ppm (m) : Protons on C2, C3, and C6, adjacent to oxygen atoms. Broad singlet : Hydroxyl proton (-OH), chemical shift is concentration and solvent dependent. |

| ¹³C NMR | ~20-35 ppm : Carbons C4 and C5. ~60-75 ppm : Carbons C2, C3, and C6, bonded to oxygen. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) : O-H stretching of the alcohol group. ~2850-2950 cm⁻¹ : C-H stretching of sp³ hybridized carbons. ~1050-1150 cm⁻¹ : C-O stretching. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) : m/z = 102. Key Fragments : Loss of H₂O (m/z = 84), and other fragments resulting from ring cleavage. |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its primary application is as a 3-substituted tetrahydropyran (B127337) intermediate.[2]

A significant use is in the preparation of pyrazolothiazole compounds that act as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.[2] These antagonists are investigated for the treatment of stress-related disorders such as anxiety and depression. Additionally, the tetrahydropyran scaffold is found in various compounds explored for their potential as anticancer agents, although the direct role of this compound in these is as a structural motif precursor.[4]

Experimental Protocols

Synthesis of Racemic this compound

The most common method for synthesizing racemic this compound is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This two-step procedure provides the anti-Markovnikov addition of water across the double bond.

Reaction: 3,4-Dihydro-2H-pyran → this compound

Materials:

-

3,4-Dihydro-2H-pyran (CAS: 110-87-2)

-

Borane-tetrahydrofuran complex solution (1M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Hydroboration:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-THF complex solution (1M, approx. 0.5-0.6 eq of BH₃) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature below 40-50 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer two times with diethyl ether.

-

Combine all organic layers and wash sequentially with water and then with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis of (S)-Tetrahydro-2H-pyran-3-ol

The enantiomerically pure (S)-tetrahydro-2H-pyran-3-ol can be synthesized from the chiral pool, with L-Glutamic acid being a common starting material.[3] The synthesis is a multi-step process and involves the transformation of the amino acid backbone into the target heterocyclic alcohol.[3] A general outline of the synthetic strategy involves several key transformations, including diazotization, reduction, and cyclization steps.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthesis workflow for racemic this compound.

Signaling Pathway Diagram

References

- 1. This compound(19752-84-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | 19752-84-2 [chemicalbook.com]

- 3. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - chemicalbook [chemicalbook.com]

- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Tetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tetrahydro-2H-pyran-3-ol, a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details the synthesis, separation, and characterization of the (R)- and (S)-enantiomers, presents their physicochemical properties in a structured format, and explores their relevance in drug discovery, particularly as a scaffold in Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

Introduction

This compound is a saturated heterocyclic alcohol possessing a chiral center at the C3 position, giving rise to two enantiomers: (R)-tetrahydro-2H-pyran-3-ol and (S)-tetrahydro-2H-pyran-3-ol. The stereochemistry of this moiety can significantly influence the biological activity of molecules in which it is incorporated, making the stereoselective synthesis and characterization of these isomers crucial for drug development and other applications. The tetrahydropyran (B127337) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents due to its favorable metabolic stability and ability to engage in hydrogen bonding. This guide will delve into the critical aspects of these stereoisomers, providing detailed experimental protocols and data to support further research and development.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound are essential for their identification, handling, and application. While data for the individual enantiomers is not extensively reported in publicly available literature, the properties of the racemic mixture provide a useful baseline.

Table 1: Physicochemical Properties of this compound

| Property | Value (Racemic Mixture) | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 88 °C (at 18 Torr) | [1] |

| Density | 1.080 ± 0.06 g/cm³ | [1] |

| pKa | 14.49 ± 0.20 | [1] |

| XLogP3 | -0.1 | [1] |

Synthesis of Stereoisomers

The preparation of enantiomerically pure forms of this compound can be achieved through both stereoselective synthesis and resolution of the racemic mixture.

Racemic Synthesis: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

A common and efficient method for the synthesis of racemic this compound involves the hydroboration-oxidation of 3,4-dihydro-2H-pyran.

Experimental Protocol:

-

Reaction Setup: A dry, nitrogen-flushed flask is charged with 3,4-dihydro-2H-pyran and an appropriate anhydrous solvent such as tetrahydrofuran (B95107) (THF). The flask is cooled in an ice bath.

-

Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the stirred solution of 3,4-dihydro-2H-pyran. The reaction is typically kept at 0°C during the addition and then allowed to warm to room temperature and stirred for a specified period.

-

Oxidation: The reaction mixture is cooled again in an ice bath, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The temperature should be maintained below 50°C during the exothermic oxidation step.

-

Work-up: After the reaction is complete, the mixture is stirred at room temperature for several hours. The aqueous layer is saturated with potassium carbonate and the organic layer is separated. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Logical Workflow for Racemic Synthesis:

Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-3-ol from L-Glutamic Acid

While a detailed, step-by-step protocol for the synthesis of (S)-tetrahydro-2H-pyran-3-ol from L-glutamic acid is not fully elucidated in a single source, the general strategy involves a multi-step transformation utilizing the inherent chirality of the starting material. This synthetic route highlights the use of the chiral pool in asymmetric synthesis.

Chiral Separation

The resolution of racemic this compound into its individual enantiomers is critical for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

A general approach for the chiral separation of alcohols like this compound involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

-

Column Selection: A chiral column, for instance, a Chiralcel® or Chiralpak® column, is selected. The choice of the specific phase (e.g., OD-H, AD-H) may require screening.

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times. For acidic or basic compounds, small amounts of additives like trifluoroacetic acid or diethylamine (B46881) may be added to the mobile phase to improve peak shape.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Chromatographic Conditions: The separation is performed isocratically at a constant flow rate and temperature. Detection is typically carried out using a UV detector, although a refractive index detector may also be suitable.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks.

Experimental Workflow for Chiral HPLC Method Development:

Spectroscopic Characterization

Detailed spectroscopic data is essential for the structural confirmation of the stereoisomers of this compound. While complete spectra for both pure enantiomers are not consistently available, representative data for related structures and the racemic mixture provide valuable information.

Table 2: Spectroscopic Data for Tetrahydro-2H-pyran Derivatives

| Technique | Compound | Key Signals | Reference |

| ¹H NMR (CDCl₃) | Dihydro-2H-pyran-3(4H)-one | δ 3.94 (s, 2H), 3.77 (t, J=5.2 Hz, 2H), 2.45 (t, J=6.8 Hz, 2H), 2.02 (quint, J=6.0 Hz, 2H) | [2] |

| ¹³C NMR (CDCl₃) | Dihydro-2H-pyran-3(4H)-one | δ 207.5, 74.5, 65.9, 37.4, 24.8 | [2] |

| FTIR | (2S,3S)-2-Phenyl-3-vinyl-3,6-dihydro-2H-pyran-3-ol | Characteristic O-H and C-O stretching bands | [3] |

Biological Relevance and Drug Development

The this compound scaffold is a key component in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists. CRF1 receptors are implicated in the body's response to stress and are considered a therapeutic target for anxiety, depression, and other stress-related disorders.

Role as a Scaffold for CRF1 Receptor Antagonists

This compound is utilized as a 3-substituted tetrahydropyran in the synthesis of pyrazolothiazole compounds that act as CRF1 receptor antagonists.[1] The specific stereochemistry of the hydroxyl group on the tetrahydropyran ring can be critical for the binding affinity and efficacy of these antagonists at the CRF1 receptor.

CRF1 Receptor Signaling Pathway

CRF1 receptors are G-protein coupled receptors (GPCRs) that, upon binding of the endogenous ligand corticotropin-releasing factor (CRF), activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade ultimately results in the physiological responses associated with stress. CRF1 receptor antagonists competitively block the binding of CRF to the receptor, thereby inhibiting this signaling pathway.[4]

Signaling Pathway of CRF1 Receptor and its Antagonism:

Conclusion

The stereoisomers of this compound are valuable chiral building blocks with significant potential in drug discovery and development. This guide has provided an overview of their synthesis, separation, and characterization, with a focus on detailed experimental considerations. The role of this scaffold in the design of CRF1 receptor antagonists highlights the importance of stereochemistry in modulating biological activity. Further research to fully elucidate the specific properties and biological activities of the individual enantiomers will undoubtedly open new avenues for their application in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Thermodynamic Stability of Tetrahydro-2H-pyran-3-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies used to determine the thermodynamic stability of the geometric isomers of tetrahydro-2H-pyran-3-ol. The conformational landscape of substituted tetrahydropyrans is of significant interest in medicinal chemistry and drug development, as the spatial arrangement of substituents can profoundly influence biological activity.

Introduction to the Conformational Isomerism of this compound

The tetrahydro-2H-pyran ring, a common motif in carbohydrates and various natural products, predominantly adopts a chair conformation to minimize torsional and angle strain. For a monosubstituted tetrahydropyran (B127337) like this compound, the hydroxyl group can be oriented in either an axial or an equatorial position. This leads to two diastereomeric chair conformations for each of the cis and trans isomers, which are in equilibrium.

The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects. The dominant interactions include 1,3-diaxial interactions, which are generally destabilizing, and gauche interactions. The interplay of these factors dictates the preferred conformation and, consequently, the overall thermodynamic stability of the isomer.

Isomers of this compound

The isomers of this compound are designated as cis and trans, referring to the relative orientation of the hydroxyl group to a reference point, typically the ring oxygen. In the chair conformation, these isomers can exist as a mixture of conformers with the hydroxyl group in either an axial or equatorial position.

The thermodynamic stability of the cis and trans isomers is determined by the relative energies of their most stable conformers. Generally, the conformer with the substituent in the equatorial position is favored to avoid destabilizing 1,3-diaxial interactions.

Quantitative Analysis of Thermodynamic Stability

The relative thermodynamic stabilities of the isomers are typically quantified by the difference in their standard Gibbs free energy (ΔG°). This value can be determined experimentally through equilibration studies or computationally using quantum chemical calculations.

Table 1: Hypothetical Quantitative Data on the Thermodynamic Stability of this compound Isomers

| Isomer | Most Stable Conformer | ΔG° (kcal/mol) | Population at Equilibrium (298 K) |

| cis | Equatorial OH | -0.8 | 79% |

| trans | Equatorial OH | 0.0 | 21% |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental or computational values would be determined using the methods described below.

Experimental Protocols for Determining Thermodynamic Stability

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The relative populations of conformers at equilibrium can be determined by analyzing the coupling constants (J-values) of the ring protons.

Protocol for 1H NMR-based Conformational Analysis:

-

Sample Preparation: Dissolve a known quantity of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature.

-

Spectral Analysis: Identify the signals corresponding to the ring protons, particularly the proton at C3.

-

Coupling Constant Measurement: Measure the vicinal coupling constants (3JHH) for the proton at C3 with the adjacent methylene (B1212753) protons.

-

Conformer Population Calculation: Use the Karplus equation or established relationships between coupling constants and dihedral angles to calculate the mole fractions of the axial and equatorial conformers. The free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq is the equilibrium constant derived from the conformer populations.

Equilibration Studies

This method involves equilibrating a non-equilibrium mixture of the isomers and analyzing the final composition.

Protocol for Acid- or Base-Catalyzed Equilibration:

-

Reaction Setup: Dissolve a sample of a pure isomer or a known non-equilibrium mixture in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide).

-

Equilibration: Stir the mixture at a controlled temperature until equilibrium is reached. The time required for equilibration should be determined by monitoring the reaction progress at different time points.

-

Quenching and Analysis: Quench the reaction and analyze the isomeric ratio using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

ΔG° Calculation: Calculate the equilibrium constant (Keq) from the final isomer ratio and subsequently determine ΔG°.

Computational Chemistry Methodologies

Quantum chemical calculations are widely used to predict the relative stabilities of conformers and isomers.

Protocol for DFT-based Conformational Energy Calculation:

-

Structure Generation: Generate 3D structures of the possible chair conformations of the cis and trans isomers.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Energy Calculation: Calculate the Gibbs free energies of the conformers at a standard temperature (e.g., 298 K).

-

Relative Stability Determination: The difference in the calculated Gibbs free energies gives the relative thermodynamic stability of the isomers.

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

Conclusion

The thermodynamic stability of this compound isomers is a crucial factor in understanding their chemical behavior and biological activity. A combination of experimental techniques, particularly NMR spectroscopy and equilibration studies, along with computational modeling, provides a robust framework for elucidating the conformational preferences and relative stabilities of these molecules. The methodologies outlined in this guide offer a comprehensive approach for researchers in the fields of organic chemistry, medicinal chemistry, and drug development to investigate the intricate relationship between structure, stability, and function in substituted tetrahydropyran systems.

An In-depth Technical Guide to the Synthesis of Racemic Tetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of racemic tetrahydro-2H-pyran-3-ol. The primary focus of this document is a two-step synthetic pathway commencing from the readily available starting material, α-ketoglutaric acid. This method involves the formation of a key intermediate, dihydro-2H-pyran-3(4H)-one, followed by its reduction to the target molecule.

This guide is intended to provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflow to facilitate the successful replication and adaptation of this synthesis.

Core Synthetic Strategy: Two-Step Synthesis from α-Ketoglutaric Acid

The synthesis of racemic this compound is efficiently achieved through a two-step process. The first step involves the multi-stage conversion of α-ketoglutaric acid to dihydro-2H-pyran-3(4H)-one. The subsequent and final step is the reduction of the ketone functionality to the corresponding secondary alcohol, yielding the desired racemic this compound.

Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This initial phase of the synthesis involves a four-stage reaction sequence to produce the key intermediate, dihydro-2H-pyran-3(4H)-one.

Caption: Reaction workflow for the synthesis of dihydro-2H-pyran-3(4H)-one.

Step 2: Reduction of Dihydro-2H-pyran-3(4H)-one

The final step involves the reduction of the ketone intermediate to the target alcohol using a standard reducing agent.

Caption: Reduction of the ketone intermediate to the final product.

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one

Materials:

-

α-Ketoglutaric acid

-

Trimethyl orthoformate

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF, dry)

-

Potassium hydroxide (B78521) (10% aqueous solution)

-

n-Butyllithium (n-BuLi)

-

p-Toluenesulfonyl chloride (TsCl)

-

Trifluoroacetic acid

-

Dichloromethane (B109758) (CH₂Cl₂, dry)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dimethyl 2,2-dimethoxypentanedioate: To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in absolute methanol (1.2 L), concentrated sulfuric acid (25 mL) is carefully added. The mixture is refluxed with stirring for 15-20 hours. After cooling, saturated aqueous sodium bicarbonate solution is added cautiously until gas evolution ceases. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The crude product is purified by vacuum distillation.

-

2,2-Dimethoxypentane-1,5-diol: To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring. The reaction mixture is refluxed for an additional 2 hours and then cooled. A 10% aqueous potassium hydroxide solution (90 mL) is added dropwise, followed by water (140 mL). The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed thoroughly with hot THF (1 L). The combined filtrates are evaporated in vacuo to yield the crude diol.

-

3,3-Dimethoxytetrahydro-2H-pyran: A solution of 2,2-dimethoxypentane-1,5-diol in dry THF is treated with n-BuLi at a low temperature, followed by the addition of p-toluenesulfonyl chloride. The reaction mixture is then refluxed to effect cyclization. After an appropriate workup, the crude product is purified by vacuum distillation.

-

Dihydro-2H-pyran-3(4H)-one: The 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL). The resulting mixture is stirred overnight at room temperature and then evaporated in vacuo. The residue is triturated with saturated aqueous sodium bicarbonate solution (100 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate, evaporated, and the product is purified by vacuum distillation.

Synthesis of Racemic this compound

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

Dihydro-2H-pyran-3(4H)-one (10.0 g, 0.1 mol) is dissolved in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 7.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude racemic this compound.

-

The product can be further purified by vacuum distillation.

Quantitative Data Summary

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |

| 1a | α-Ketoglutaric Acid | Trimethyl orthoformate, H₂SO₄, Methanol | Reflux, 15-20 h | Dimethyl 2,2-dimethoxypentanedioate | ~90% |

| 1b | Dimethyl 2,2-dimethoxypentanedioate | LiAlH₄, THF | Reflux, 2 h | 2,2-Dimethoxypentane-1,5-diol | ~74% |

| 1c | 2,2-Dimethoxypentane-1,5-diol | n-BuLi, TsCl, THF | Reflux | 3,3-Dimethoxytetrahydro-2H-pyran | ~47% |

| 1d | 3,3-Dimethoxytetrahydro-2H-pyran | Trifluoroacetic acid, CH₂Cl₂ | Room temperature, overnight | Dihydro-2H-pyran-3(4H)-one | ~99% |

| 2 | Dihydro-2H-pyran-3(4H)-one | NaBH₄, Methanol | 0 °C to room temperature, 4 h | Racemic this compound | >95% |

Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral tetrahydropyran-3-ol scaffold is a privileged structural motif found in a multitude of bioactive natural products and pharmaceuticals. The precise stereochemical control during its synthesis is paramount for achieving desired pharmacological activity and minimizing off-target effects. This technical guide provides an in-depth overview of a robust and highly efficient method for the enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol, focusing on the asymmetric enzymatic reduction of the corresponding ketone precursor.

Core Synthesis Strategy: Asymmetric Enzymatic Reduction

The primary and most effective strategy for obtaining (S)-tetrahydro-2H-pyran-3-ol with high enantiopurity and yield is the asymmetric enzymatic reduction of the achiral precursor, dihydro-2H-pyran-3(4H)-one. This method utilizes a ketoreductase (KRED) enzyme, which stereoselectively delivers a hydride to the carbonyl group. To ensure the catalytic efficiency of the process, a cofactor regeneration system is typically employed, often consisting of a glucose dehydrogenase (GDH) and glucose as the ultimate reductant. This enzymatic approach is advantageous due to its mild reaction conditions, exceptional selectivity, and environmentally benign nature[1].

A closely analogous transformation has been successfully implemented on a pilot-plant scale for the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one, yielding the corresponding (R)-alcohol with over 99% enantiomeric excess (ee) and in 96–98% yield, demonstrating the industrial viability of this methodology[1].

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric enzymatic reduction of dihydro-2H-pyran-3(4H)-one to (S)-tetrahydro-2H-pyran-3-ol, based on analogous and well-established enzymatic reductions of similar substrates[1].

| Parameter | Value | Reference |

| Substrate | Dihydro-2H-pyran-3(4H)-one | [1] |

| Product | (S)-Tetrahydro-2H-pyran-3-ol | [1] |

| Enzyme System | Ketoreductase (KRED) + Glucose Dehydrogenase (GDH) | [1] |

| Cofactor | NADPH | [1] |

| Reductant | Glucose | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Yield | 96–98% | [1] |

| Reaction Conditions | Aqueous buffer, ambient temperature | [1] |

Experimental Workflow and Signaling Pathway

The logical workflow for the chemoenzymatic synthesis of (S)-tetrahydro-2H-pyran-3-ol is depicted below. The process begins with the readily available α-ketoglutaric acid, which is converted in a few steps to the key intermediate, dihydro-2H-pyran-3(4H)-one. This ketone then undergoes the pivotal asymmetric enzymatic reduction to yield the target chiral alcohol.

Caption: Chemoenzymatic pathway to (S)-tetrahydro-2H-pyran-3-ol.

Detailed Experimental Protocol: Asymmetric Enzymatic Reduction

This protocol is adapted from established procedures for the asymmetric reduction of similar cyclic ketones[1].

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Ketoreductase (KRED) expressing cells or purified enzyme

-

Glucose Dehydrogenase (GDH)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (bioreactor or stirred vessel, centrifuge, rotary evaporator)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

-

Reagent Addition: To the buffer, add D-glucose, NADP+, and the substrate, dihydro-2H-pyran-3(4H)-one.

-

Enzyme Addition: Initiate the reaction by adding the ketoreductase and glucose dehydrogenase. If using whole cells, they can be added directly to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) and pH. Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

-

Work-up: Once the reaction has reached completion (typically >99% conversion), terminate the reaction by centrifuging to remove the enzyme/cells.

-

Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tetrahydro-2H-pyran-3-ol.

-

Final Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Alternative Synthetic Approaches

While enzymatic reduction is a highly effective method, other strategies for the enantioselective synthesis of chiral 3-hydroxytetrahydropyrans have been explored.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic tetrahydro-2H-pyran-3-ol using lipases is a viable alternative. In this approach, a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good selectivity in the resolution of related compounds[2][3].

The general workflow for a lipase-catalyzed kinetic resolution is outlined below.

Caption: Lipase-catalyzed kinetic resolution workflow.

This method, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic starting material.

Conclusion

The enantioselective synthesis of (S)-tetrahydro-2H-pyran-3-ol is a critical process for the development of various pharmaceuticals. The asymmetric enzymatic reduction of dihydro-2H-pyran-3(4H)-one stands out as a superior method, offering high yields, exceptional enantioselectivity, and operational simplicity under mild, environmentally friendly conditions. This approach provides a direct and scalable route to this important chiral building block, facilitating further research and development in medicinal chemistry.

References

A Technical Guide to the Synthesis of Tetrahydropyranols from Dihydropyran: A Focus on Regioselectivity and the Synthesis of Tetrahydro-2H-pyran-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of substituted tetrahydropyrans is a cornerstone of medicinal chemistry and organic synthesis, as this scaffold is prevalent in numerous natural products and pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis of tetrahydro-2H-pyran-3-ol from 3,4-dihydro-2H-pyran (DHP). A critical examination of standard alkene hydration methodologies—hydroboration-oxidation, acid-catalyzed hydration, and oxymercuration-demercuration—reveals that direct conversion to the 3-ol isomer is not feasible due to the inherent electronic properties of the enol ether moiety in DHP. Instead, these reactions regioselectively yield tetrahydro-2H-pyran-2-ol. This document details the mechanisms governing this regioselectivity, provides comprehensive experimental protocols for the hydroboration-oxidation of DHP, and presents a validated, alternative pathway for the successful synthesis of the target this compound via the reduction of a ketone precursor.

Introduction: The Challenge of Regioselective Synthesis

The hydration of alkenes is a fundamental transformation in organic chemistry for producing alcohols. The choice of synthetic method dictates the regiochemical outcome, famously governed by Markovnikov's rule, which predicts that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, certain reagents can invert this selectivity to yield the anti-Markovnikov product.

This guide addresses the specific synthesis of this compound from 3,4-dihydro-2H-pyran (DHP). DHP's structure as a cyclic enol ether presents a unique case for electrophilic addition, where the oxygen atom profoundly influences the reactivity and regioselectivity of the adjacent double bond. Understanding this influence is paramount for predicting and controlling the reaction outcome.

Analysis of Dihydropyran Hydration: A Convergence on the 2-ol Isomer

Contrary to what might be expected from a simple alkene, the three primary methods for alkene hydration all converge to yield the same constitutional isomer, tetrahydro-2H-pyran-2-ol (a cyclic hemiacetal), when applied to DHP. This is due to the powerful directing effect of the endocyclic oxygen atom.

Hydroboration-Oxidation: An Anti-Markovnikov Pathway

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.

-

Step 1 (Hydroboration): Borane (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The boron atom, an electrophile, adds to the more electron-rich (less sterically hindered) carbon, while a hydride (H⁻) adds to the other carbon in a concerted, syn-addition. In the case of the DHP enol ether, the C-2 carbon (adjacent to the oxygen) is the more electron-deficient, and the C-3 carbon is the more electron-rich. Therefore, the boron atom adds to the C-3 carbon.

-

Step 2 (Oxidation): The resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond, preserving the stereochemistry established in the first step.

The net result for DHP is the formation of tetrahydro-2H-pyran-2-ol.

Caption: Workflow for the hydroboration-oxidation of dihydropyran.

Markovnikov Pathways: Acid-Catalyzed Hydration & Oxymercuration

-

Acid-Catalyzed Hydration: In the presence of a strong acid (e.g., H₂SO₄) and water, the alkene double bond is protonated.[1] The oxygen atom in DHP stabilizes a positive charge on the adjacent C-2 carbon through resonance, forming a highly stable oxocarbenium ion intermediate. Nucleophilic attack by water at this C-2 position, followed by deprotonation, exclusively yields tetrahydro-2H-pyran-2-ol.[2]

-

Oxymercuration-Demercuration: This two-step process also follows Markovnikov's rule but avoids carbocation rearrangements.[3][4] The reaction proceeds through a cyclic mercurinium ion intermediate.[4] For DHP, subsequent attack by water occurs at the more electrophilic C-2 carbon, which bears a partial positive charge stabilized by the oxygen. Reductive workup with sodium borohydride (B1222165) (NaBH₄) replaces the mercury group with hydrogen, again leading to the 2-ol product.

Caption: Regiochemical convergence of DHP hydration methods.

Data Summary: Comparison of Hydration Methods

| Method | Reagents | Regioselectivity | Key Intermediate | Product from DHP | Typical Yield |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov | Organoborane | Tetrahydro-2H-pyran-2-ol | High |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Markovnikov | Oxocarbenium Ion | Tetrahydro-2H-pyran-2-ol | ~98%[2] |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | Mercurinium Ion | Tetrahydro-2H-pyran-2-ol | High |

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This protocol is adapted from standard procedures for the hydroboration-oxidation of alkenes.[5][6]

Materials & Reagents:

-

3,4-Dihydro-2H-pyran (DHP)

-

1.0 M Borane-tetrahydrofuran complex (BH₃-THF) in THF

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen (N₂) gas supply

-

Round-bottom flask, magnetic stirrer, syringes, septa, condenser

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a nitrogen atmosphere.

-

Hydroboration:

-

Charge the flask with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1.0 M BH₃-THF solution (approx. 0.4 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

Cool the reaction mixture again to 0 °C.

-

Carefully and slowly add the 3 M NaOH solution (approx. 1.2 eq relative to BH₃) to the flask.

-

Following the base, add 30% H₂O₂ (approx. 1.5 eq relative to BH₃) dropwise, ensuring the internal temperature does not exceed 40-50 °C. The addition is exothermic and requires careful control.[5]

-

After the addition of peroxide, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, tetrahydro-2H-pyran-2-ol, can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Correct Pathway to this compound

Since direct hydration of DHP is not a viable route to the 3-ol isomer, an alternative strategy is required. A practical and reported synthesis involves the reduction of the corresponding ketone, dihydro-2H-pyran-3(4H)-one. This ketone can be prepared in a multi-step sequence from readily available α-ketoglutaric acid.

Synthetic Workflow

The established pathway involves a four-step synthesis to obtain the ketone precursor, followed by a final reduction step.

Caption: Validated multi-step synthesis of this compound.

Experimental Protocol: Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol describes the final step to obtain the target molecule.

Materials & Reagents:

-

Dihydro-2H-pyran-3(4H)-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.0-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

-

Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching and Workup:

-

Cool the mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane and water to the residue. Neutralize the aqueous layer carefully with saturated NaHCO₃ solution.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with dichloromethane.

-

-

Isolation and Purification:

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The resulting crude this compound can be purified by flash column chromatography to yield the final product.

-

Quantitative Data for Ketone Synthesis Pathway

The synthesis of the ketone precursor, dihydro-2H-pyran-3(4H)-one, from α-ketoglutaric acid has been reported with the following yields.

| Step | Transformation | Reagents | Product | Yield |

| 1 | Ketalization / Esterification | Trimethyl orthoformate, H₂SO₄, MeOH | Dimethyl 2,2-dimethoxypentanedioate | 90% |

| 2 | Diester Reduction | LiAlH₄, THF | 2,2-Dimethoxypentane-1,5-diol | 74% |

| 3 | Cyclization | n-BuLi, MsCl, THF | 3,3-Dimethoxytetrahydro-2H-pyran | 47% |

| 4 | Ketal Hydrolysis | Trifluoroacetic acid, CH₂Cl₂ | Dihydro-2H-pyran-3(4H)-one | 99% |

| Overall | 31% |

Conclusion

The synthesis of this compound from 3,4-dihydro-2H-pyran highlights a crucial concept in organic synthesis: the profound impact of existing functional groups on reaction regioselectivity. The enol ether moiety in DHP directs all common hydration reactions to exclusively form the tetrahydro-2H-pyran-2-ol isomer. Therefore, direct hydration is not a viable strategy for obtaining the desired 3-ol product. The correct and validated approach requires a multi-step synthesis, proceeding through the key intermediate dihydro-2H-pyran-3(4H)-one, which is then reduced to furnish the target alcohol. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully navigate the synthesis of these important heterocyclic scaffolds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis of dihydro-2H-pyran-3(4H)-one | Semantic Scholar [semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

An In-depth Technical Guide to the Core Mechanisms of Tetrahydro-2H-pyran-3-ol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of tetrahydro-2H-pyran-3-ol, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthetic Strategies and Mechanisms

The synthesis of this compound can be achieved through several strategic approaches, each with distinct advantages regarding starting material availability, stereochemical control, and reaction conditions. The most prominent methods include the hydroboration-oxidation of 3,4-dihydro-2H-pyran, the reduction of dihydro-2H-pyran-3(4H)-one, the intramolecular cyclization of an epoxy alcohol, and the Prins cyclization.

Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This two-step method provides a direct route to this compound from the readily available starting material, 3,4-dihydro-2H-pyran. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation to yield the alcohol.

Mechanism:

The hydroboration step involves the concerted syn-addition of a B-H bond across the alkene. The boron atom adds to the less substituted carbon (C4), and the hydride adds to the more substituted carbon (C3). This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[1][2]

Reduction of Dihydro-2H-pyran-3(4H)-one

This approach involves the synthesis of the ketone precursor, dihydro-2H-pyran-3(4H)-one, which is then reduced to the target alcohol. This method is advantageous when the precursor ketone is readily accessible.

Mechanism:

The reduction is typically achieved using a hydride-donating reagent such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate, typically during an aqueous workup, to yield the secondary alcohol.

Intramolecular Cyclization of an Epoxy Alcohol

The intramolecular cyclization of a suitable epoxy alcohol, such as 4,5-epoxy-1-pentanol, provides a powerful method for constructing the tetrahydropyran (B127337) ring. The regioselectivity of the epoxide opening (5-exo vs. 6-endo) is a critical aspect of this reaction.[3] While 5-exo cyclizations are often favored according to Baldwin's rules, reaction conditions can be tuned to promote the desired 6-endo cyclization to form the tetrahydropyran ring.[3][4][5]

Mechanism:

The cyclization is typically acid-catalyzed. The epoxide oxygen is protonated, activating the epoxide ring towards nucleophilic attack. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. Attack at the C5 position (6-endo cyclization) leads to the formation of the tetrahydropyran ring.

Prins Cyclization

The Prins cyclization is a versatile reaction for the formation of substituted tetrahydropyrans, typically involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[6][7][8][9] While this method generally leads to more substituted tetrahydropyranols, understanding its mechanism is crucial for the synthesis of related structures.

Mechanism:

The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid, making it more electrophilic. The homoallylic alcohol then attacks the activated aldehyde, forming an oxocarbenium ion intermediate. This intermediate is then trapped by the intramolecular alkene, leading to the formation of the tetrahydropyran ring. The final product is formed after the addition of a nucleophile.[6][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of 3,4-Dihydro-2H-pyran

This procedure is adapted from general methods for the hydroboration-oxidation of alkenes.[2][11][12]

Materials:

-

3,4-Dihydro-2H-pyran

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran and anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of BH₃·THF dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford this compound.

Protocol 2: Synthesis of this compound via Reduction of Dihydro-2H-pyran-3(4H)-one

This protocol is based on the reduction of a ketone using sodium borohydride.[13] The precursor, dihydro-2H-pyran-3(4H)-one, can be synthesized from α-ketoglutaric acid.[14][15][16]

Materials:

-

Dihydro-2H-pyran-3(4H)-one

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Dichloromethane (B109758) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve dihydro-2H-pyran-3(4H)-one in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its precursor.

Table 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [15]

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1. Esterification & Ketalization | α-Ketoglutaric acid | Trimethyl orthoformate, H₂SO₄, MeOH | Dimethyl 2,2-dimethoxypentanedioate | 90 |

| 2. Reduction | Dimethyl 2,2-dimethoxypentanedioate | LiAlH₄, THF | 2,2-Dimethoxypentane-1,5-diol | 74 |

| 3. Cyclization | 2,2-Dimethoxypentane-1,5-diol | Mesyl chloride, then base | 3,3-Dimethoxytetrahydro-2H-pyran | 47 |

| 4. Hydrolysis | 3,3-Dimethoxytetrahydro-2H-pyran | Trifluoroacetic acid, CH₂Cl₂ | Dihydro-2H-pyran-3(4H)-one | 99 |

| Overall Yield | 31 |

Table 2: Characterization Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| Appearance | Colorless to light yellow liquid | [17] |

| Purity (GC) | 99.38% | [17] |

| ¹H NMR Spectrum | Consistent with structure | [17] |

Table 3: Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [14][15]

| Spectroscopy | Solvent | Chemical Shift (δ) / m/z | Assignment / Interpretation |

| ¹H NMR | CDCl₃ | 3.94 (s, 2H) | C-2 H₂ |

| 3.77 (t, J=5.2 Hz, 2H) | C-6 H₂ | ||

| 2.45 (t, J=6.8 Hz, 2H) | C-4 H₂ | ||

| 2.02 (quint, J=6.0 Hz, 2H) | C-5 H₂ | ||

| ¹³C NMR | CDCl₃ | 207.5 | C-3 (C=O) |

| 74.5 | C-2 | ||

| 65.9 | C-6 | ||

| 37.4 | C-4 | ||

| 24.8 | C-5 | ||

| Mass Spec (EI) | - | 100 | [M]⁺ |

| 71 | [M - CHO]⁺ | ||

| 42 | [C₂H₂O]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound from dihydro-2H-pyran-3(4H)-one.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. benchchem.com [benchchem.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 17. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of Tetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydro-2H-pyran-3-ol. Due to the limited availability of public, experimentally verified ¹H NMR data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This information is intended to serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts and coupling constants observed in similar cyclic ethers and secondary alcohols. The proton numbering scheme used for assignment is illustrated in the molecular structure diagram.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H3 | 3.8 - 4.0 | m | - | 1H |

| H2a (axial) | 3.9 - 4.1 | dd | J(2a, 2e) ≈ 11-12, J(2a, 3) ≈ 8-10 | 1H |

| H2e (equatorial) | 3.3 - 3.5 | dd | J(2e, 2a) ≈ 11-12, J(2e, 3) ≈ 3-5 | 1H |

| H6a (axial) | 3.8 - 4.0 | m | - | 1H |

| H6e (equatorial) | 3.2 - 3.4 | m | - | 1H |

| H4a (axial) | 1.8 - 2.0 | m | - | 1H |

| H4e (equatorial) | 1.5 - 1.7 | m | - | 1H |